N-(3-Nitrophenyl)hydrazinecarboxamide
Description
Contextual Background of Hydrazinecarboxamide Scaffolds in Chemical Research
Hydrazinecarboxamide, also known as semicarbazide, is a derivative of urea (B33335) and hydrazine (B178648). The core structure, characterized by a hydrazine group attached to a carboxamide, provides a versatile and privileged scaffold in chemical research. This structural motif is particularly prominent in medicinal chemistry, where its derivatives have been investigated for a wide spectrum of biological activities. cymitquimica.com The ability of the hydrazinecarboxamide core to be readily modified with various substituents allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. cymitquimica.com
Derivatives of this scaffold have been explored for their potential as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents. cymitquimica.comnih.gov Beyond pharmaceuticals, hydrazinecarboxamides serve as valuable ligands in coordination chemistry, capable of forming stable complexes with various metal ions. mdpi.com This property also extends their utility into materials science, where they can act as precursors for the synthesis of advanced materials like polymers and nanoparticles. mdpi.com
Significance of N-(3-Nitrophenyl)hydrazinecarboxamide within Organic and Materials Chemistry
This compound is a specific derivative that incorporates a nitrophenyl group into the hydrazinecarboxamide framework. The presence of the nitro group (NO₂) on the phenyl ring is particularly significant. As a strong electron-withdrawing group, it can substantially influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions.
In organic synthesis, this compound serves as a valuable building block. The hydrazine and amide functionalities offer multiple reactive sites for constructing more complex molecules, such as heterocyclic compounds like pyrazoles, which are known for their fluorescence and potential use as optical brighteners or in chemosensors. mdpi.com The nitrophenyl group itself can be a precursor to other functional groups; for instance, the nitro group can be reduced to an amine, opening up further avenues for chemical modification.
In materials chemistry, the significance of compounds like this compound is linked to the properties conferred by its constituent parts. Nitrophenyl hydrazine derivatives have been studied for their potential applications in creating materials with interesting optical properties and as corrosion inhibitors. apolloscientific.co.ukmdpi.com The ability of the hydrazine moiety to coordinate with metal ions suggests that this compound could be used to create novel coordination polymers or metal-organic frameworks (MOFs).
Below are the fundamental chemical properties of this compound. researchgate.netnih.gov
| Property | Value |
| Molecular Formula | C₇H₈N₄O₃ |
| Molecular Weight | 196.16 g/mol |
| CAS Number | 17433-92-0 |
| Appearance | Light yellow crystalline powder |
Research Objectives and Scope of Investigation for this compound
While extensive, detailed research findings specifically on this compound are not widely published, the known applications of related compounds suggest several logical research objectives and avenues for investigation.
A primary objective would be the synthesis and characterization of novel derivatives . By modifying the hydrazinecarboxamide backbone or the phenyl ring, a library of new compounds could be created. For example, reactions at the terminal nitrogen of the hydrazine moiety could yield a series of hydrazones, a class of compounds with known biological activities. rsc.org
A second major area of investigation would be the exploration of its biological activity . Given that many hydrazinecarboxamide and nitrophenyl derivatives exhibit pharmacological effects, this compound and its derivatives would be prime candidates for screening against various diseases. Studies have shown that the presence of a nitro group can enhance the binding affinity of molecules to biological targets, such as in the inhibition of enzymes like monoamine oxidase-B (MAO-B), which is relevant to neurodegenerative diseases. nih.gov
The coordination chemistry of this compound with different transition metals is another key research direction. Investigating the structures and properties of the resulting metal complexes could lead to new catalysts, magnetic materials, or therapeutic agents.
Finally, its potential in materials science warrants further study. This includes investigating its efficacy as a corrosion inhibitor for various metals and alloys, or its use as a precursor for the synthesis of functional polymers and dyes, leveraging the electronic properties of the nitrophenyl group. apolloscientific.co.ukmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c8-10-7(12)9-5-2-1-3-6(4-5)11(13)14/h1-4H,8H2,(H2,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXUVXPEGALDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N 3 Nitrophenyl Hydrazinecarboxamide and Analogues
General Synthetic Routes for Hydrazinecarboxamide Derivatives
The formation of the hydrazinecarboxamide core structure can be achieved through several established synthetic pathways. These routes typically involve the formation of a new carbon-nitrogen bond via condensation, the reaction of hydrazines with isocyanates, or reductive processes.
Condensation Reactions in Hydrazinecarboxamide Formation
Condensation reactions are a fundamental class of reactions in organic chemistry where two molecules combine to form a larger molecule, with the concurrent loss of a small molecule such as water, ammonia, or ethanol (B145695). researchgate.net In the context of hydrazinecarboxamide synthesis, a primary method involves the reaction of a hydrazine (B178648) derivative with a source of a carbonyl group, such as an isocyanate or its equivalent.
A prevalent method for forming the N-aryl semicarbazide structure is the reaction of an arylhydrazine with an isocyanate salt, typically potassium isocyanate, in an acidic aqueous medium. The isocyanate salt generates isocyanic acid in situ, which then undergoes a nucleophilic attack by the terminal nitrogen atom of the hydrazine. This approach is a standard procedure for preparing semicarbazides.
Another related condensation approach is the acylation of hydrazine with reagents like acid chlorides or anhydrides, which leads to the formation of acylhydrazides. researchgate.net While not directly forming the carboxamide, these intermediates can sometimes be further elaborated to the desired structure.
Reaction Mechanisms of Hydrazone and Semicarbazone Formation
The formation of hydrazones and semicarbazones, which are structurally related to hydrazinecarboxamides, provides insight into the underlying reaction mechanisms. These reactions involve the condensation of a hydrazine or semicarbazide with an aldehyde or a ketone. researchgate.netnih.gov
The mechanism is typically initiated by the nucleophilic attack of the primary amine group of the hydrazine derivative on the electrophilic carbonyl carbon of the aldehyde or ketone. longdom.org This step forms a tetrahedral intermediate known as a carbinolamine. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. longdom.orgresearchgate.net
Reductive Pathways in Hydrazinecarboxamide Synthesis
Reductive methodologies can also be employed in the synthesis of hydrazine derivatives. One common strategy is the reduction of a nitro group on an existing aromatic ring of a precursor molecule. For instance, a dinitrophenyl precursor could be selectively reduced to a nitrophenyl amino derivative, which could then be converted to the hydrazine.
More directly, reductive amination pathways can be used. Lewis base-promoted direct reductive hydrazination enables the synthesis of 1,1-disubstituted hydrazines from ketones or aldehydes and phenylhydrazines. ijnrd.org Furthermore, the reduction of N-nitroso compounds has been a historical route to substituted hydrazines. Another approach involves the catalytic hydrogenation of hydrazones or related compounds, which can reduce the C=N bond. In the context of hydrazinecarboxamide synthesis, a reductive pathway might involve the synthesis of a precursor with a reducible functional group, which is then converted in a later step to complete the target structure. For example, a hydrazone containing a nitro group could be synthesized first, followed by the reduction of the nitro group. The use of hydrazine itself as a reducing agent is also well-documented in nanoparticle synthesis, where it reduces metal ions while also potentially coordinating to them.
Targeted Synthesis of N-(3-Nitrophenyl)hydrazinecarboxamide
The specific synthesis of this compound can be strategically designed based on the general principles outlined above. The most direct and efficient route involves the reaction of 3-nitrophenylhydrazine with a source of the carboxamide moiety.
A primary synthetic route is the reaction of 3-nitrophenylhydrazine hydrochloride with potassium isocyanate in an aqueous solution. The reaction proceeds by the nucleophilic addition of the terminal nitrogen of the hydrazine to isocyanic acid, which is generated in situ from the potassium isocyanate under slightly acidic conditions.
Reaction Scheme:
Optimization of Precursor Compounds and Reactant Ratios
The success of the synthesis hinges on the quality of the starting materials and the stoichiometry of the reactants.
Precursor Purity: The primary precursor, 3-nitrophenylhydrazine, should be of high purity. Impurities, such as other isomers (2-nitro or 4-nitrophenylhydrazine) or residual starting materials from its own synthesis (e.g., 3-nitroaniline), could lead to side products that are difficult to separate from the desired this compound.
Reactant Ratios: The molar ratio of 3-nitrophenylhydrazine to the isocyanate source is crucial. A slight excess of the isocyanate is often used to ensure the complete conversion of the hydrazine. However, a large excess should be avoided as it can lead to the formation of side products, such as carbo-diimides or other urea (B33335) derivatives, and complicates the purification process. Optimization studies for similar syntheses have shown that adjusting the substrate-to-reagent ratio is a key parameter for maximizing yield.
The table below illustrates typical reactant considerations for this synthesis.
| Reactant/Precursor | Role | Key Optimization Parameter | Potential Impact of Non-Optimization |
| 3-Nitrophenylhydrazine | Nucleophile / Aryl source | High Purity (>98%) | Formation of isomeric byproducts; purification difficulties. |
| Potassium Isocyanate | Carboxamide source | Molar Ratio (e.g., 1:1.1 to 1:1.2) | Incomplete reaction; formation of urea-type impurities. |
| Hydrochloric Acid | Catalyst / Salt formation | pH control (slightly acidic) | Poor generation of isocyanic acid; hydrolysis of isocyanate. |
Exploration of Reaction Conditions and Catalysis
The reaction conditions, including solvent, temperature, and catalysis, are critical for achieving high yield and purity.
Solvent: The reaction is typically carried out in water or a mixture of water and a co-solvent like ethanol. Water is effective at dissolving the inorganic isocyanate salt and the hydrazine hydrochloride salt. An alcohol co-solvent can help to dissolve the slightly less polar 3-nitrophenylhydrazine free base if it is used.
Temperature: The reaction is generally performed at room temperature or with gentle heating. While higher temperatures can increase the reaction rate, they can also promote the hydrolysis of the isocyanate and potentially lead to the degradation of the nitro-substituted aromatic ring. A common approach is to stir the reactants at room temperature for several hours or to heat gently to around 50-60°C. researchgate.net
Catalysis and pH: The reaction is sensitive to pH. A slightly acidic environment is necessary to facilitate the formation of isocyanic acid (HNCO) from the isocyanate salt. However, strongly acidic conditions can lead to the protonation of the hydrazine, reducing its nucleophilicity and slowing down the reaction. Therefore, buffering the reaction or careful addition of acid to maintain a weakly acidic pH is optimal. In many preparations of semicarbazones and related derivatives, a few drops of an acid like glacial acetic acid or hydrochloric acid are used as a catalyst. nih.gov
The following table summarizes the key reaction conditions and their typical ranges for optimization.
| Parameter | Typical Range | Purpose | Potential Issues |
| Temperature | 25°C - 60°C | Control reaction rate | Degradation or side reactions at high temperatures. |
| Solvent | Water, Ethanol/Water | Dissolve reactants | Poor solubility may lead to incomplete reaction. |
| pH | 4 - 6 | Generate HNCO, activate hydrazine | Reduced nucleophilicity if too acidic; isocyanate hydrolysis if too basic. |
| Reaction Time | 2 - 24 hours | Ensure complete conversion | Longer times may increase byproduct formation. |
Development of Novel Synthetic Approaches
The quest for more efficient, scalable, and environmentally benign synthetic methods has driven the development of novel approaches for the preparation of hydrazinecarboxamides, also known as semicarbazides.
Recent advancements in the synthesis of hydrazinecarboxamides have centered on improving reaction conditions and expanding the substrate scope. A prevalent and versatile method involves the reaction of isocyanates with hydrazines. This approach is generally straightforward and allows for the introduction of a wide array of substituents on both the aromatic ring and the hydrazine moiety.
A plausible and efficient route for the synthesis of this compound involves the reaction of 3-nitrophenyl isocyanate with hydrazine hydrate. In this reaction, the highly reactive isocyanate group readily undergoes nucleophilic attack by the hydrazine, leading to the formation of the desired hydrazinecarboxamide. The reaction is typically carried out in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), at room temperature or with gentle heating to ensure complete reaction.
Another established method for the synthesis of hydrazinecarboxamides is the reaction of carbamates with hydrazine hydrate, often under reflux conditions in an alcoholic solvent. nih.gov This method provides an alternative to the use of isocyanates. Furthermore, the condensation of semicarbazide with aldehydes or ketones is a widely used method to produce semicarbazone derivatives, which are structurally related to hydrazinecarboxamides. osi.lv
More contemporary approaches focus on the use of novel catalytic systems and reaction media to enhance efficiency and sustainability. For instance, the use of a water-ethanol solvent system has been reported as an efficient medium for the synthesis of some hydrazinecarboxamide derivatives. turkjps.orgresearchgate.net Additionally, solvent-free methods, sometimes employing microwave irradiation, have been developed for the synthesis of related compounds like hydrazones, offering advantages such as shorter reaction times and reduced environmental impact. discoveryjournals.org
The stereoselective synthesis of hydrazinecarboxamide derivatives is a more specialized area of research that aims to control the three-dimensional arrangement of atoms in the molecule, which is crucial for applications in pharmacology. While the current body of literature does not provide extensive specific examples of stereoselective synthesis for this compound or its close analogs, the principles of asymmetric synthesis can be applied.
One potential strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. ekb.egchiralpedia.comyoutube.comsigmaaldrich.com For the synthesis of chiral hydrazinecarboxamide derivatives, a chiral hydrazine or a chiral isocyanate precursor could be employed. After the formation of the hydrazinecarboxamide, the chiral auxiliary would be removed to yield the enantiomerically enriched product. The choice of a suitable chiral auxiliary is critical and would depend on its ability to effectively control the stereochemistry of the reaction and its ease of removal without racemization of the product.
Another approach is the use of chiral catalysts in asymmetric catalysis. sigmaaldrich.com A chiral catalyst can create a chiral environment that favors the formation of one enantiomer over the other. For instance, a chiral Lewis acid or a chiral organocatalyst could potentially be used to catalyze the reaction between an achiral isocyanate and hydrazine in an enantioselective manner. The development of such catalytic systems for the synthesis of chiral hydrazinecarboxamides represents an area for future research.
While direct methods for the stereoselective synthesis of hydrazinecarboxamides are not well-documented, related fields have seen significant progress. For example, the diastereoselective synthesis of various compounds using chiral auxiliaries is a well-established strategy. osi.lvrsc.org These principles could serve as a foundation for developing novel stereoselective routes to chiral hydrazinecarboxamide derivatives.
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of the compound's properties. A variety of substituents can be introduced on the phenyl ring and the hydrazine moiety.
A common strategy for synthesizing N-aryl hydrazinecarboxamide derivatives is the reaction of a substituted phenyl isocyanate with hydrazine or a substituted hydrazine. For example, the reaction of p-nitrophenyl isocyanate with tris(2-aminoethyl) amine has been used to produce a nitro-functionalized tris-urea, which can be further modified. researchgate.net The synthesis of the isocyanate precursor itself is a key step. For instance, p-nitrophenyl isocyanate can be prepared from p-nitroaniline by reaction with phosgene. orgsyn.org A similar approach could be employed to synthesize 3-nitrophenyl isocyanate from 3-nitroaniline.
The following table provides examples of synthesized analogues of this compound and related hydrazinecarboxamide derivatives, along with their synthetic methods.
| Compound Name | Substituents | Synthetic Method | Reference |
|---|---|---|---|
| N-(4-fluorophenyl)-2-(furan-2-carbonyl)hydrazine-1-carbothioamide | 4-fluoro on phenyl ring, furan-2-carbonyl on hydrazine | Reaction of 2-furoic acid hydrazide and 4-fluorophenylisothiocyanate | turkjps.org |
| 2-(2-hydroxy-3-methoxybenzylidene) hydrazine carbothioamide | 2-hydroxy-3-methoxybenzylidene group | Condensation of 3-methoxysalicylaldehyde and thiosemicarbazide | ajol.info |
| N-(Propyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamide | Propyl group and a complex heterocyclic moiety | Reaction of a 1,2,4-triazole derivative with a thiosemicarbazide precursor | nih.gov |
| N-Acylhydrazone of benzoic acid | Benzaldehyde condensed with phenyl hydrazide derivatives | Condensation of phenyl hydrazide derivatives with benzaldehyde | ekb.eg |
The synthesis of these analogues often involves multi-step procedures, starting from readily available starting materials. The characterization of the synthesized compounds is typically performed using spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR, as well as elemental analysis to confirm their structures. turkjps.orgnih.govekb.eg
Advanced Structural and Spectroscopic Characterization Techniques
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint, revealing the presence of specific functional groups. For N-(3-Nitrophenyl)hydrazinecarboxamide, the key functional groups—hydrazinecarboxamide (-NHNHCONH₂), nitrophenyl (-C₆H₄NO₂)—exhibit distinct absorption bands.
The N-H stretching vibrations from the amide and hydrazine (B178648) moieties are expected to appear in the region of 3100-3500 cm⁻¹. nih.govhilarispublisher.com The carbonyl (C=O) group of the amide, known as the Amide I band, typically produces a very strong and sharp absorption peak around 1650-1680 cm⁻¹. hilarispublisher.comresearchgate.net
The nitro (NO₂) group is particularly prominent in the IR spectrum, characterized by two strong stretching vibrations: an asymmetric stretch typically found near 1550 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. researchgate.netspectroscopyonline.com The presence of this pair of intense peaks is a strong indicator of a nitro compound. spectroscopyonline.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ range. Bending vibrations in the fingerprint region (below 1500 cm⁻¹) can help confirm the meta-substitution pattern on the phenyl ring.
Table 1: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amide/Hydrazine (NH, NH₂) | 3100 - 3500 | Medium-Strong |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |
| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | Amide | 1550 - 1620 | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |
| NO₂ Asymmetric Stretch | Nitro Group | ~1550 | Strong |
| NO₂ Symmetric Stretch | Nitro Group | ~1350 | Strong |
| NO₂ Scissoring Bend | Nitro Group | 835 - 890 | Medium |
Raman spectroscopy is a complementary vibrational technique that detects inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a distinct molecular fingerprint. nih.gov While FT-IR is excellent for polar groups like carbonyls, Raman spectroscopy often yields stronger signals for symmetric vibrations and aromatic rings.
For this compound, the symmetric stretching vibration of the nitro group at approximately 1350 cm⁻¹ is expected to produce a particularly strong and easily identifiable Raman signal. The aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the ring, also give rise to intense peaks in the Raman spectrum. In contrast, the C=O stretching vibration is typically weaker in Raman spectra compared to its intense absorption in FT-IR. The combination of FT-IR and Raman data provides a more complete vibrational analysis of the molecule. core.ac.uk
Table 2: Expected Prominent Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| Aromatic Ring Breathing | Aromatic Ring | ~1000 | Strong |
| NO₂ Symmetric Stretch | Nitro Group | ~1350 | Strong |
| NO₂ Asymmetric Stretch | Nitro Group | ~1550 | Weak-Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In this compound, distinct signals are expected for the aromatic protons and the protons on the hydrazinecarboxamide side chain.
The protons of the amide (-CONH₂) and hydrazine (-NH-) groups are expected to appear as broad singlets in the downfield region, typically between δ 6.0 and 10.0 ppm, with their exact chemical shifts being highly dependent on solvent and concentration. nih.govresearchgate.net
The four protons on the 3-nitrophenyl ring will exhibit a complex splitting pattern due to spin-spin coupling. The nitro group is a strong electron-withdrawing group, causing deshielding of the ring protons. The proton at the C2 position (between the nitro and hydrazine groups) is expected to be the most deshielded, appearing as a triplet or multiplet at the lowest field. The protons at C4, C5, and C6 will also have distinct chemical shifts and coupling patterns (doublet, triplet, doublet of doublets) that reflect their positions relative to the substituents.
Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| -CONH₂ | 6.5 - 7.5 | Broad Singlet | Exchangeable with D₂O |
| -NH-NH- | 8.0 - 9.5 | Broad Singlet | Exchangeable with D₂O |
| Aromatic H2 | ~8.0 | t | Most deshielded aromatic proton |
| Aromatic H4 | ~7.7 | dd | Coupled to H5 and H6 |
| Aromatic H5 | ~7.4 | t | Coupled to H4 and H6 |
| Aromatic H6 | ~7.6 | dd | Coupled to H5 and H2 |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. This compound is expected to show seven distinct signals: one for the carbonyl carbon and six for the aromatic carbons of the nitrophenyl ring.
The carbonyl carbon of the amide group is the most deshielded and will appear significantly downfield, typically in the range of δ 160-175 ppm. The aromatic carbon attached to the nitro group (C3) will also be strongly deshielded, while the carbon attached to the hydrazine group (C1) will also have its chemical shift significantly influenced. The remaining four aromatic carbons will appear at distinct positions in the aromatic region (δ 110-150 ppm), confirming the substitution pattern.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 160 - 175 |
| Aromatic C1 (-NH) | ~149 |
| Aromatic C2 | ~110 |
| Aromatic C3 (-NO₂) | ~148 |
| Aromatic C4 | ~120 |
| Aromatic C5 | ~130 |
| Aromatic C6 | ~115 |
While ¹H and ¹³C NMR provide fundamental structural data, two-dimensional (2D) NMR experiments are essential for unambiguous assignment and confirmation of the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the 3-nitrophenyl group, it would show correlations between adjacent protons (e.g., H4 with H5, H5 with H6), confirming their connectivity around the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for each of the four protonated aromatic carbons (C2, C4, C5, C6).
Through the systematic application of these advanced spectroscopic techniques, a complete and verified chemical structure of this compound can be established with a high degree of confidence.
Heteronuclear NMR Spectroscopy (e.g., ¹⁵N NMR, ¹¹⁹Sn NMR, ²⁹Si NMR)
While ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework, heteronuclear NMR, particularly ¹⁵N NMR, offers direct insight into the electronic environment of the nitrogen atoms within this compound. This molecule possesses four distinct nitrogen environments: the two hydrazine nitrogens, the amide nitrogen, and the nitro group nitrogen.
¹⁵N NMR spectroscopy, although less sensitive than proton NMR, provides a much wider chemical shift range, allowing for clear resolution of these different nitrogen atoms. huji.ac.il The chemical shifts are highly sensitive to the hybridization and chemical bonding of the nitrogen atoms. For this compound, distinct signals would be expected for each nitrogen, providing valuable data for electronic structure confirmation.
Expected ¹⁵N Chemical Shift Ranges:
Nitro Group (-NO₂): Typically observed in the range of 355 to 395 ppm. science-and-fun.de
Hydrazine Group (-NH-NH-): The two nitrogens in the hydrazine moiety would appear in the range of 150 to 190 ppm. science-and-fun.de
Amide Group (-C(=O)NH₂): Primary amides generally show signals between 110 and 120 ppm. science-and-fun.de
These distinct chemical shift ranges allow for unambiguous assignment of each nitrogen atom, confirming the molecular structure and providing insight into the electron distribution across the molecule.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis. Various ionization techniques can be employed to generate ions from the molecule, each providing unique and complementary information.
Electrospray ionization (ESI) is a soft ionization technique ideal for polar, nitrogen-containing compounds, making it well-suited for the analysis of this compound and its derivatives. d-nb.info ESI typically generates protonated molecules, [M+H]⁺, allowing for the accurate determination of the molecular weight.
Tandem mass spectrometry (MS/MS) of the protonated molecular ion reveals characteristic fragmentation patterns. Studies on related nitrophenylhydrazine derivatives show that fragmentation often involves the loss of specific neutral molecules or the formation of stable radical ions. researchgate.net For this compound, key fragmentation pathways would likely involve cleavage of the N-N bond and the amide group.
Table 1: Potential ESI-MS Fragmentation Patterns for this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |
|---|---|---|---|
| 197.06 | 153.05 | 44.01 (CONH₂) | Loss of the carboxamide group as a radical. |
| 197.06 | 136.05 | 61.01 (NH₂CONH₂) | Cleavage and rearrangement leading to loss of urea (B33335). |
| 197.06 | 123.04 | 74.02 (NO + CONH₂) | Loss of nitroso radical and carboxamide group. |
Note: This table is based on predicted fragmentation patterns for the specified compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS is highly relevant for analyzing its more volatile precursors or reaction products. The electron ionization (EI) source used in GC-MS is a high-energy method that results in extensive and reproducible fragmentation patterns, which act as a molecular fingerprint.
The fragmentation of related nitrophenylhydrazines under EI conditions often involves characteristic losses of the nitro group (as NO₂ or NO) and cleavage of the hydrazine N-N bond. benthamopen.comyoutube.com
Table 2: Common GC-MS Fragments for a Nitrophenylhydrazine Core Structure
| Fragment Description | Potential m/z |
|---|---|
| Molecular Ion [M]⁺ | 153 |
| Loss of NO₂ [M-NO₂]⁺ | 107 |
| Loss of N₂H₃ [M-N₂H₃]⁺ | 122 |
| Phenyl Cation [C₆H₅]⁺ | 77 |
Note: This table is based on the fragmentation of the parent compound (3-Nitrophenyl)hydrazine.
Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of solids, liquids, and gases with minimal to no sample preparation. wikipedia.org DART utilizes a heated stream of metastable gas (typically helium or nitrogen) to desorb and ionize analytes from a surface. nih.govnih.gov This method is particularly effective for the rapid screening of compounds, including nitroaromatic explosives and related materials. bruker.com
For this compound, DART-MS would likely produce a protonated molecule [M+H]⁺ as the base peak, providing a quick confirmation of its molecular weight. wikipedia.org Its high sensitivity and speed make it an invaluable tool for high-throughput screening. The ionization process is soft, resulting in simple mass spectra with minimal fragmentation, which is advantageous for mixture analysis. getenviropass.com
Electronic Absorption Spectroscopy (UV-Vis) and Band Gap Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from the nitrophenyl chromophore. Typically, nitroaromatic compounds exhibit strong absorption bands corresponding to π→π* transitions within the benzene ring and weaker n→π* transitions associated with the nitro group. uni-muenchen.dersc.org
The absorption spectrum can be used to estimate the optical band gap (Eg) of the material, which is a key parameter for semiconductor and photochemical applications. The band gap is the energy difference between the valence band and the conduction band. thermofisher.com It can be determined from the onset of absorption (λ_onset) in the UV-Vis spectrum using the Tauc plot method. The relationship is given by:
Eg (eV) = 1240 / λ_onset (nm)
Table 3: Typical UV-Vis Absorption Bands for Nitrophenyl Compounds
| Transition Type | Typical Wavelength Range (nm) | Description |
|---|---|---|
| π→π* | 220 - 280 | High-intensity transition within the aromatic ring. uni-muenchen.de |
The position of these bands can be influenced by the solvent polarity and the presence of other functional groups. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical and Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and many transition metal complexes. libretexts.orgnih.gov this compound, in its ground state, is a diamagnetic molecule with no unpaired electrons and is therefore EPR-silent.
However, EPR spectroscopy becomes an essential tool for studying:
Radical Intermediates: If this compound is oxidized, it can form a nitrogen-centered radical. EPR spectroscopy could be used to detect and characterize this radical species, providing information about the distribution of the unpaired electron's spin density through analysis of the g-value and hyperfine coupling constants. rsc.orgwashington.edu
Paramagnetic Metal Complexes: The hydrazine and carboxamide moieties of the molecule are capable of acting as ligands, coordinating with paramagnetic transition metal ions (e.g., Cu(II), Mn(II), V(IV)). nih.govresearchgate.netillinois.edu The EPR spectrum of such a complex would provide detailed information about the geometry of the metal coordination sphere, the nature of the metal-ligand bonding, and the electronic structure of the metal center. iitb.ac.in The analysis of the EPR parameters (g-tensor and hyperfine tensor A) would reveal how the this compound ligand influences the electronic properties of the metal ion. nationalmaglab.org
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways
Following an extensive search of scientific literature and chemical databases, no specific thermogravimetric analysis (TGA) data, including detailed research findings or data tables on the thermal stability and decomposition pathways, could be located for the compound this compound.
Thermogravimetric analysis is a crucial technique for determining the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. This analysis provides vital information on decomposition temperatures, the presence of intermediates, and the kinetics of degradation.
While general information exists on the thermal behavior of related chemical classes, such as nitrophenyl and hydrazine derivatives, this information is not directly applicable to this compound. The thermal properties of a specific molecule are highly dependent on its unique structure, including the nature and position of its functional groups. Therefore, without experimental TGA data for the compound , a detailed and scientifically accurate discussion of its thermal stability and decomposition pathways cannot be provided. Further empirical studies are required to elucidate these characteristics.
Crystallographic Studies and Solid State Structural Elucidation
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for explaining a compound's stability, solubility, and other material properties.
Hydrogen Bonding Networks
N-(3-Nitrophenyl)hydrazinecarboxamide possesses multiple hydrogen bond donors (N-H groups) and acceptors (O atoms of the nitro and carboxamide groups, and N atoms). It is highly probable that its crystal structure would be significantly influenced by a network of intermolecular hydrogen bonds. These could form various motifs, such as chains or sheets, linking adjacent molecules. However, the specific nature and geometry of this network cannot be described without experimental crystallographic data.
π-π Stacking Interactions
The presence of the nitrophenyl ring suggests the potential for π-π stacking interactions between aromatic rings of adjacent molecules. These interactions, arising from the overlap of π-orbitals, would contribute to the stabilization of the crystal packing. The specific geometry (e.g., parallel-displaced or T-shaped) and the centroid-to-centroid distances of these interactions are unknown.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps various properties onto a unique molecular surface, providing insights into close contacts between neighboring molecules. The corresponding two-dimensional fingerprint plots summarize these interactions, showing the percentage contribution of different types of contacts (e.g., H···H, O···H, C···H). As this analysis is predicated on the availability of a crystallographic information file (CIF), it cannot be performed for this compound.
Energy Framework Analysis for Supramolecular Architecture
Energy framework analysis is a computational method that illustrates the energetic landscape of a crystal structure. It calculates the interaction energies (electrostatic, dispersion, polarization, and repulsion) between a central molecule and its neighbors, visualizing the strength and nature of the packing as a framework of cylinders. This provides a quantitative understanding of the supramolecular architecture. This analysis also requires crystallographic data as a starting point and thus cannot be conducted for the title compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemistry, enabling the detailed study of electronic structure and molecular properties. These methods, rooted in quantum mechanics, provide a quantitative understanding of chemical phenomena.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules. Its popularity stems from a favorable balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations are employed to determine various ground-state properties of N-(3-Nitrophenyl)hydrazinecarboxamide. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a comprehensive description of the molecule's electronic environment.
A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process seeks the minimum energy structure on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation.
Conformational analysis is also crucial for flexible molecules like this compound, which can exist in multiple spatial arrangements due to the rotation around single bonds. By mapping the potential energy surface as a function of key dihedral angles, the most stable conformers can be identified.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative as specific computational studies on this compound were not found in the searched literature. The values are representative of what would be obtained from a DFT/B3LYP calculation.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-N (Amide) | ~1.35 |
| Bond Length (Å) | N-N (Hydrazine) | ~1.40 |
| Bond Length (Å) | C=O | ~1.23 |
| Bond Length (Å) | N-H | ~1.01 |
| Bond Length (Å) | C-NO2 | ~1.48 |
| Bond Angle (°) | O=C-N | ~123 |
| Bond Angle (°) | C-N-N | ~119 |
| Dihedral Angle (°) | Phenyl-N-N-C | Variable (Conformer Dependent) |
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations provide the frequencies of the normal modes of vibration, which correspond to specific bond stretches, bends, and torsions within the molecule.
The calculated frequencies can be correlated with experimental IR and Raman spectra, aiding in the assignment of spectral bands to particular molecular motions. For this compound, characteristic vibrations would include N-H stretching, C=O stretching of the amide group, and symmetric and asymmetric stretching of the nitro (NO2) group. Theoretical spectra are invaluable for interpreting experimental data and understanding the molecule's vibrational properties.
Table 2: Predicted Vibrational Frequencies for this compound (Illustrative) Note: The following data is illustrative. Specific computational studies on this compound were not found in the searched literature.
| Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Intensity |
|---|---|---|
| N-H Stretch (Amine) | ~3400-3500 | Medium |
| N-H Stretch (Amide) | ~3300-3400 | Medium |
| C-H Stretch (Aromatic) | ~3000-3100 | Weak-Medium |
| C=O Stretch (Amide) | ~1680 | Strong |
| NO2 Asymmetric Stretch | ~1530 | Strong |
| NO2 Symmetric Stretch | ~1350 | Strong |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap indicates high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the likely sites for nucleophilic and electrophilic attack.
Table 3: Frontier Molecular Orbital Properties for this compound (Illustrative) Note: The following data is illustrative. Specific computational studies on this compound were not found in the searched literature.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -2.0 |
| HOMO-LUMO Gap | ~ 4.5 |
Understanding the distribution of electronic charge within a molecule is essential for predicting its interactions and reactivity. Mulliken population analysis is a method used to assign partial charges to each atom in a molecule. These charges are calculated based on the contribution of each atom's basis functions to the molecular orbitals.
For this compound, a Mulliken charge analysis would quantify the partial positive and negative charges on each atom. This information helps to identify electrophilic (electron-poor) and nucleophilic (electron-rich) centers. It is expected that the oxygen and nitrogen atoms will carry negative charges, while the carbon atom of the carbonyl group and the hydrogen atoms will have positive charges.
Table 4: Mulliken Atomic Charges for Selected Atoms in this compound (Illustrative) Note: The following data is illustrative. Specific computational studies on this compound were not found in the searched literature.
| Atom | Mulliken Charge (a.u.) |
|---|---|
| O (Carbonyl) | ~ -0.5 |
| N (Amide) | ~ -0.7 |
| N (Hydrazine, adjacent to phenyl) | ~ -0.3 |
| C (Carbonyl) | ~ +0.6 |
| O (Nitro) | ~ -0.4 |
| N (Nitro) | ~ +0.8 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.
For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen and the nitro group's oxygen atoms, indicating these are the most electron-rich sites. Positive potential (blue) would be expected around the N-H protons, highlighting their acidic nature. The MEP map provides a powerful tool for predicting intermolecular interactions and the sites of chemical reactivity.
Global Chemical Reactivity Descriptors
Key global reactivity descriptors include:
Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. nih.gov
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. nih.gov A larger HOMO-LUMO gap signifies greater hardness and lower reactivity. researchgate.net
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ. nih.gov
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule can be polarized. nih.gov
Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge. It is calculated as ω = μ² / 2η.
These descriptors are invaluable for comparing the reactivity of this compound against other related compounds. mdpi.com
Table 1: Illustrative Global Chemical Reactivity Descriptors
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
|---|---|---|---|
| HOMO Energy | E_HOMO | - | -6.5 |
| LUMO Energy | E_LUMO | - | -1.5 |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.0 |
| Ionization Potential | I | -E_HOMO | 6.5 |
| Electron Affinity | A | -E_LUMO | 1.5 |
| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -4.0 |
| Electronegativity | χ | -μ | 4.0 |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.5 |
| Global Softness | S | 1/η | 0.4 |
| Electrophilicity Index | ω | μ² / 2η | 3.2 |
Ab Initio and Semi-Empirical Methods
The investigation of this compound's molecular properties relies on quantum mechanical methods, which are broadly categorized as ab initio and semi-empirical.
Ab Initio Methods: Meaning "from the beginning," these methods compute molecular properties based on first principles of quantum mechanics without using experimental data. scirp.org The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While powerful, ab initio methods are computationally intensive, limiting their application to smaller molecules. uomustansiriyah.edu.iq
Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.orghi.is This makes them significantly faster than ab initio methods and suitable for larger molecules. hi.is Common semi-empirical methods include AM1 (Austin Model 1) and PM3 (Parametric Method 3). uni-muenchen.deresearchgate.net These methods are particularly useful for optimizing molecular geometries and calculating heats of formation. uni-muenchen.de However, their accuracy depends on the molecule being similar to those used in the parameterization database. wikipedia.org A theoretical study on this compound could use PM3 or AM1 for initial geometry optimization before employing more rigorous methods. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. mdpi.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. q-chem.com
Table 2: Template for NBO Analysis Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (N1) | π* (C2-C3) | Value |
| π (C4-C5) | π* (N2-O1) | Value |
| σ (C-H) | σ* (C-N) | Value |
LP denotes a lone pair, π and σ are bonding orbitals, and π and σ* are antibonding orbitals.
First-Order Hyperpolarizability Calculations
First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. nih.gov Molecules with large β values are of interest for applications in optoelectronics and materials science. researchgate.net The magnitude of β is influenced by factors such as intramolecular charge transfer, the presence of electron-donating and electron-accepting groups, and an extended π-conjugated system. researchgate.net
The structure of this compound, containing a nitro group (electron-withdrawing) and a hydrazinecarboxamide group (potentially electron-donating) attached to a phenyl ring, suggests it may exhibit NLO properties. Computational methods, typically DFT, can be used to calculate the components of the hyperpolarizability tensor and the total hyperpolarizability (β_tot). nih.gov The calculated values are often compared to a reference compound like urea (B33335) to assess the material's potential. nih.gov
Table 3: Example First-Order Hyperpolarizability Data
| Property | Symbol | Hypothetical Value (a.u.) |
|---|---|---|
| Dipole Moment | μ | Value |
| Mean Polarizability | α | Value |
| Total First-Order Hyperpolarizability | β_tot | Value |
*a.u. = atomic units
Molecular Modeling and Simulation
Molecular Dynamics (MD) Simulations for Interfacial Interactions
While specific studies on this compound are unavailable, Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules at interfaces. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, allowing for the investigation of complex processes that are difficult to probe experimentally. aps.org
For this compound, MD simulations could be used to understand its interactions with surfaces, solvents, or other molecules. For instance, a simulation could model the adsorption of the molecule onto a metallic or polymeric surface. The simulation would provide detailed information on the binding orientation, interaction energies (including van der Waals and electrostatic contributions), and the formation of hydrogen bonds at the interface. samipubco.com Such studies are crucial for applications in materials science, such as in the development of coatings or functionalized surfaces.
Computational Predictions of Organic Reaction Pathways and Mechanisms
Computational chemistry is an essential tool for elucidating the mechanisms of organic reactions, predicting reaction outcomes, and designing new synthetic routes. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products.
For this compound, computational methods could be applied to predict its behavior in various organic reactions. For example, one could investigate its synthesis pathway, perhaps via the reaction of 3-nitrophenylhydrazine with a source of the carboxamide group. Quantum mechanical calculations (like DFT) would be used to:
Optimize the geometries of reactants, transition states, and products.
Calculate the activation energies to determine the reaction barriers.
These computational studies provide a molecular-level understanding of reaction mechanisms, complementing experimental observations and guiding the design of more efficient synthetic processes.
Stereochemical Outcome Rationalization through Computational Studies
While specific computational studies rationalizing the stereochemical outcome of reactions involving this compound are not extensively documented, the principles can be inferred from studies on similar semicarbazone and nitrophenylhydrazine derivatives. Computational methods, particularly DFT, are frequently employed to model transition states and intermediates of chemical reactions. By calculating the relative energies of different stereoisomeric transition states, chemists can predict which stereoisomer is likely to be the major product.
For instance, in a hypothetical reaction where this compound reacts with a chiral aldehyde to form a semicarbazone, there are possibilities for the formation of different diastereomers. Computational modeling can be used to explore the conformational space of the reactants and the transition states leading to these diastereomers. The calculated activation energies for the different pathways would provide a quantitative basis for rationalizing the observed stereoselectivity.
Factors such as steric hindrance, electronic effects of the nitro group, and potential intramolecular hydrogen bonding can be modeled to understand their influence on the stereochemical course of the reaction. The table below illustrates a hypothetical dataset that could be generated from such a computational study to rationalize the formation of two possible diastereomers, A and B.
| Parameter | Value |
|---|
Design of this compound-based Systems through Computational Approaches
The this compound scaffold presents interesting features for the design of new molecules with potential biological activity or material properties. The presence of a nitrophenyl group, a hydrazinecarboxamide moiety, and aromatic rings allows for a variety of non-covalent interactions, making it a candidate for a parent structure in computational drug design or materials science.
Computational approaches, such as molecular docking and molecular dynamics simulations, are pivotal in the rational design of new systems based on this scaffold. In drug discovery, for example, the this compound core could be used as a starting point to design inhibitors for a specific enzyme. Molecular docking simulations can predict the binding mode and affinity of virtually designed derivatives within the active site of a target protein. This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
The design process would involve creating a virtual library of derivatives by modifying the this compound scaffold with different functional groups. These derivatives would then be docked into the target protein's binding site, and their binding energies and interactions would be analyzed. The table below provides a hypothetical example of docking results for a series of designed derivatives targeting a hypothetical protein kinase.
| Property | Value |
|---|
Through such in silico screening, medicinal chemists can identify promising candidates for further development.
Coordination Chemistry of N 3 Nitrophenyl Hydrazinecarboxamide
Ligand Design Principles and Potential Coordination Modes
N-(3-Nitrophenyl)hydrazinecarboxamide, with the molecular formula C7H8N4O3, possesses several potential donor atoms, making it a versatile ligand in coordination chemistry. cymitquimica.com The primary donor sites include the nitrogen atoms of the hydrazine (B178648) group and the nitrogen and oxygen atoms of the carboxamide functionality. The presence of these multiple binding sites allows for various coordination modes.
Key Donor Atoms and Potential Coordination:
Hydrazine Moiety (-NH-NH2): The terminal amino group and the adjacent nitrogen atom are both potential coordination sites.
Carboxamide Group (-C(O)NH-): The carbonyl oxygen is a strong donor atom, and the amide nitrogen can also participate in coordination, often after deprotonation.
Based on these features, this compound can act as:
Monodentate Ligand: Coordinating through either the terminal hydrazine nitrogen or the carbonyl oxygen.
Bidentate Ligand: Forming a stable five-membered chelate ring by coordinating through the carbonyl oxygen and a hydrazine nitrogen atom. This is a common coordination mode for similar semicarbazone and thiosemicarbazone ligands. mdpi.com
Bridging Ligand: The ligand can bridge two metal centers, utilizing different donor atoms to link them.
The electron-withdrawing nature of the 3-nitrophenyl group is expected to influence the electron density on the donor atoms, thereby modulating the stability and electronic properties of the resulting metal complexes. nih.govnih.gov Ligand design principles often exploit such substituent effects to fine-tune the properties of coordination compounds. nih.gov
Interactive Table: Potential Donor Sites and Coordination Modes
| Potential Donor Atom(s) | Coordination Mode | Resulting Structure |
|---|---|---|
| Terminal Hydrazine Nitrogen (-NH2) | Monodentate | Simple coordination |
| Carbonyl Oxygen (=O) | Monodentate | Simple coordination |
| Carbonyl Oxygen and Hydrazine Nitrogen | Bidentate Chelation | Formation of a stable 5-membered ring |
| Multiple donor atoms with two metal centers | Bridging | Polymeric or dimeric structures |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with hydrazine-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govnih.gov
A general synthetic procedure for complexes of this compound would involve dissolving the ligand in a solvent such as ethanol (B145695) or methanol. A solution of the corresponding metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in the same solvent is then added, often with stirring and heating to facilitate the reaction. nih.govnih.gov The resulting metal complex may precipitate from the solution upon cooling or after concentration of the solvent.
This compound is expected to form stable complexes with a variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). mdpi.combrieflands.com The synthesis typically proceeds by mixing stoichiometric amounts of the ligand and the metal salt. For instance, a 2:1 ligand-to-metal ratio often yields complexes with the general formula [M(L)2X2], where L is the this compound ligand and X is an anion like Cl⁻ or NO₃⁻. nih.gov The characterization of these new compounds relies on a combination of analytical and spectroscopic techniques, such as elemental analysis (C, H, N), molar conductance, and mass spectrometry to confirm the stoichiometry and composition of the complexes. nih.govbrieflands.com
The geometry of the resulting metal complexes is determined by the coordination number of the central metal ion and the nature of the ligand. Based on studies of similar ligands, several geometries can be anticipated: researchgate.net
Octahedral Geometry: For metal ions like Ni(II) and Co(II), a six-coordinate octahedral geometry is common, which can be achieved by the coordination of two tridentate ligands or two bidentate ligands and two solvent or anionic ligands. nih.govresearchgate.net
Square Planar or Tetragonal Geometry: Cu(II) complexes often exhibit square planar or tetragonally distorted octahedral geometries. nih.govresearchgate.net
Tetrahedral Geometry: Metal ions like Zn(II) or Co(II) can form four-coordinate tetrahedral complexes.
The final geometry is typically elucidated using a combination of magnetic susceptibility measurements, electronic spectroscopy, and, most definitively, single-crystal X-ray diffraction analysis. nih.govresearchgate.net
Spectroscopic and Structural Analysis of Coordination Compounds
Spectroscopic methods are crucial for understanding the coordination environment of the metal ion and the binding mode of the ligand.
Infrared (IR) Spectroscopy: Coordination of this compound to a metal center leads to predictable shifts in the vibrational frequencies of its functional groups.
ν(C=O) band: The stretching frequency of the carbonyl group, typically observed in the 1650-1700 cm⁻¹ region for the free ligand, is expected to shift to a lower wavenumber (red shift) upon coordination through the carbonyl oxygen. This shift is due to the donation of electron density from the oxygen to the metal ion, weakening the C=O bond. brieflands.com
ν(N-H) bands: The stretching frequencies of the N-H groups of the hydrazine and amide moieties would also be altered upon complexation.
New Bands: The formation of coordinate bonds results in the appearance of new bands in the far-IR region (typically below 600 cm⁻¹), which are attributed to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations. brieflands.combendola.com
Electronic (UV-Visible) Spectroscopy: The UV-Vis spectrum of the free ligand typically shows intense absorption bands corresponding to π→π* and n→π* transitions within the aromatic ring and the carboxamide group. researchgate.netnih.gov Upon complexation, these bands may shift in position and intensity. More importantly, new bands can appear in the visible region due to:
d-d transitions: For complexes of transition metals with unfilled d-orbitals (e.g., Cu(II), Ni(II), Co(II)), weak absorption bands corresponding to electronic transitions between d-orbitals will be present. The position and number of these bands provide valuable information about the geometry of the complex. researchgate.net
Ligand-to-Metal Charge Transfer (LMCT): Intense bands may arise from the transfer of electron density from the ligand's orbitals to the metal ion's orbitals.
Interactive Table: Expected Spectroscopic Shifts Upon Metal Coordination
| Spectroscopic Technique | Observed Band (Free Ligand) | Expected Change Upon Coordination | Reason for Change |
|---|---|---|---|
| Infrared (IR) | ν(C=O) stretch | Shift to lower frequency (red shift) | Weakening of the C=O bond due to coordination via oxygen. |
| Infrared (IR) | ν(N-H) stretch | Shift in frequency and/or broadening | Coordination via nitrogen or changes in hydrogen bonding. |
| Infrared (IR) | - | Appearance of new bands in far-IR (400-600 cm⁻¹) | Formation of new M-N and M-O bonds. brieflands.com |
| UV-Visible | π→π* and n→π* | Shift in wavelength (bathochromic or hypsochromic) | Alteration of ligand's electronic structure upon binding. nih.gov |
| UV-Visible | - | Appearance of new bands in the visible region | d-d transitions or charge-transfer bands. |
Theoretical Studies on Metal-Ligand Interactions and Complex Stability
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the electronic structure, stability, and nature of bonding in metal complexes. nih.govsemanticscholar.org For complexes of this compound, theoretical studies could be employed to:
Optimize Geometries: Predict the most stable three-dimensional structures of the metal complexes, complementing experimental data from X-ray crystallography. bendola.com
Analyze Metal-Ligand Bonding: Methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify the nature of the coordinate bonds. nih.govmdpi.com These analyses can reveal the degree of covalent versus electrostatic character in the metal-ligand interactions. mdpi.com
Calculate Interaction Energies: The stability of the complexes can be assessed by calculating the binding energy between the metal ion and the ligand. Energy decomposition analyses (EDA) can further partition this interaction energy into components such as electrostatic attraction, Pauli repulsion, and orbital (charge-transfer) interactions. mdpi.com
Simulate Spectra: Theoretical calculations can predict vibrational frequencies (IR) and electronic transitions (UV-Vis), which can be compared with experimental spectra to aid in their assignment and interpretation. chemrxiv.org
Such theoretical investigations offer deep insights into the factors governing complex stability and reactivity, guiding the rational design of new coordination compounds with desired properties. researchgate.net
Supramolecular Chemistry and Self Assembly of N 3 Nitrophenyl Hydrazinecarboxamide Systems
Principles of Supramolecular Assembly and Molecular Recognition
Supramolecular assembly is the spontaneous organization of molecules into well-defined, stable, and ordered structures through non-covalent interactions. This process is fundamental to creating complex and functional chemical systems. The formation of these assemblies is governed by the principles of molecular recognition, where molecules selectively bind to one another based on complementary chemical information encoded in their structures.
Investigation of Non-Covalent Interactions Driving Self-Assembly
The self-assembly of N-(3-Nitrophenyl)hydrazinecarboxamide would be primarily governed by a combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions.
Hydrogen Bonding: The hydrazinecarboxamide group contains multiple hydrogen bond donors (-NH) and a carbonyl oxygen acceptor (C=O). This allows for the formation of strong and directional N-H···O hydrogen bonds, which are a common and powerful tool in directing molecular assembly. Furthermore, the nitro group (-NO2) provides additional hydrogen bond acceptor sites. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. In similar hydrazine (B178648) derivatives, N-H···O hydrogen bonds have been shown to be a dominant factor in their crystal structures. nih.gov
Other Interactions: Weaker C-H···O and C-H···π interactions can also play a significant role in the fine-tuning and stabilization of the molecular packing. nih.gov The cooperative action of these various non-covalent forces is essential for the formation of a stable, self-assembled structure. nih.gov
Detailed analysis of the interplay between these forces would typically be carried out using techniques like single-crystal X-ray diffraction and computational modeling.
Crystal Engineering and Design of Crystalline Supramolecular Networks
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For this compound, crystal engineering principles could be used to predict and control its solid-state assembly.
The key to designing crystalline networks with this molecule would be the strategic use of its functional groups to form reliable patterns of intermolecular connections, known as supramolecular synthons. The hydrazinecarboxamide group is capable of forming robust synthons, for instance, a common catemeric chain motif through N-H···O hydrogen bonds. By understanding the preferred hydrogen-bonding patterns and the influence of the nitrophenyl group on stacking arrangements, it would be possible to design specific crystalline architectures.
For example, in a related compound, (E)-1-(3-Nitrophenyl)-2-({5-[(1E)-2-(3-nitrophenyl)hydrazin-1-ylidenemethyl]-2-thienyl}methylidene)hydrazine, centrosymmetrically related molecules are connected via N-H···O(nitro) hydrogen bonds, forming distinct 14-membered synthons which then link into layers. researchgate.net This illustrates how the interplay between hydrazine and nitro functionalities can direct crystal packing. The goal of crystal engineering is to leverage this predictable self-assembly to create materials with specific optical, electronic, or mechanical properties.
Supramolecular Catalysis
There is currently no specific information available in the reviewed literature regarding the application of this compound or its supramolecular assemblies in the field of catalysis. Supramolecular catalysis involves using a self-assembled entity to host and accelerate a chemical reaction. While the structural features of this compound, such as its hydrogen-bonding capabilities, could theoretically allow its assemblies to act as scaffolds or microreactors, experimental evidence for such catalytic activity is not documented.
Mechanistic Organic Chemistry and Reaction Pathway Elucidation
Investigation of Specific Reaction Mechanisms Involving N-(3-Nitrophenyl)hydrazinecarboxamide
The chemical versatility of this compound allows it to participate in a variety of reaction types, including addition-elimination, nucleophilic substitution, and free radical reactions. The specific mechanism that predominates is dictated by the reaction conditions and the nature of the reacting partner.
Addition-Elimination Reaction Mechanisms
Addition-elimination reactions are a common pathway for derivatives of carboxylic acids, including amides. In the context of this compound, the carbonyl carbon of the carboxamide group is electrophilic and susceptible to attack by nucleophiles. The general mechanism proceeds in two key steps:
Nucleophilic Addition: A nucleophile attacks the carbonyl carbon, breaking the pi bond of the C=O group and forming a tetrahedral intermediate. In this intermediate, the carbonyl oxygen bears a negative charge.
Elimination of a Leaving Group: The tetrahedral intermediate is often unstable and collapses. The lone pair of electrons on the oxygen reforms the carbon-oxygen double bond, leading to the expulsion of a leaving group. In the case of the hydrazinecarboxamide moiety, the leaving group would likely be a derivative of the hydrazine (B178648).
The presence of the 3-nitrophenyl group can influence the reactivity of the carboxamide. The electron-withdrawing nature of the nitro group can modulate the electron density on the hydrazine portion, which in turn affects its ability to act as a leaving group.
Nucleophilic Substitution Reaction Mechanisms
The aromatic ring of this compound, being substituted with a strong electron-withdrawing nitro group, is activated towards nucleophilic aromatic substitution (SNAr). This is a significant reaction pathway for aromatic compounds bearing such substituents. The mechanism typically involves the following stages:
Nucleophilic Attack: A potent nucleophile attacks the aromatic ring at a carbon atom, usually one positioned ortho or para to the nitro group, as these positions can best stabilize the resulting negative charge through resonance.
Formation of a Meisenheimer Complex: The addition of the nucleophile leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and onto the nitro group.
Departure of the Leaving Group: To restore aromaticity, a leaving group is expelled from the ring. In the parent this compound, a hydrogen atom would be the leaving group in a Vicarious Nucleophilic Substitution (VNS) type reaction, or another substituent if present.
The nitro group at the meta position in this compound provides less stabilization for a negative charge compared to ortho or para substitution. However, it still significantly reduces the electron density of the ring, making it more susceptible to nucleophilic attack than an unsubstituted benzene ring.
Free Radical Reactions
Hydrazine derivatives are known to participate in free radical reactions, often acting as radical scavengers. The nitrogen atoms of the hydrazine moiety can donate a hydrogen atom to a radical species, thereby neutralizing it. The resulting hydrazinyl radical is relatively stable due to resonance delocalization.
The free radical scavenging activity of these related hydrazine derivatives against 2,2-diphenyl-1-picrylhydrazyl (DPPH), galvinoxyl radical (GOR), and 2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radicals has been documented. The data indicates that the substitution pattern on the phenyl ring significantly influences the scavenging efficiency.
| Compound | DPPH Scavenging (SC50) | GOR Scavenging (SC50) | ABTS Scavenging (SC50) |
|---|---|---|---|
| N-(2,3-dihydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazine | 14.8 | 15.2 | 2.9 |
| N-(2,4-dihydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazine | 19.5 | - | - |
| N-(3,4-dihydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazine | - | 15.8 | - |
| N-(3,5-dihydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazine | - | - | 4.1 |
| N-(2,3,4-trihydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazine | 5.8 | 1.4 | 4.4 |
Data for structurally related N-(hydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines. nih.gov
Kinetic and Thermodynamic Considerations in Compound Transformations
The study of reaction kinetics provides information about the rate of a chemical reaction, while thermodynamics describes the energy changes that occur. For reactions involving this compound, both aspects are critical for understanding and controlling the reaction outcomes.
The rate of nucleophilic aromatic substitution on the nitrophenyl ring, for example, is highly dependent on the concentration of both the substrate and the nucleophile, as well as the temperature. The presence of the nitro group significantly lowers the activation energy for the formation of the Meisenheimer complex, thereby increasing the reaction rate compared to an unsubstituted ring.
Computational Analysis of Reaction Intermediates and Transition States
Computational chemistry offers powerful tools for elucidating the structures and energies of transient species such as reaction intermediates and transition states, which are often difficult to observe experimentally. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model the reaction pathways of this compound.
For instance, computational studies can be used to:
Calculate the geometry and stability of the tetrahedral intermediate in addition-elimination reactions.
Determine the energy profile of the nucleophilic aromatic substitution reaction, including the activation energy for the formation of the Meisenheimer complex and the energy of the transition state leading to the final product.
Model the electronic structure of the hydrazinyl radical to understand its stability and reactivity in free radical processes.
Advanced Analytical Methodologies Development for N 3 Nitrophenyl Hydrazinecarboxamide
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a fundamental technique for separating, identifying, and purifying components within a mixture. journalagent.com For pharmaceutical and chemical analysis, High-Performance Liquid Chromatography (HPLC) is a predominant method due to its high resolution, sensitivity, and quantitative accuracy. mdpi.com
A stability-indicating reversed-phase HPLC (RP-HPLC) method has been established for semicarbazone derivatives, which is directly applicable for the purity and stability analysis of N-(3-Nitrophenyl)hydrazinecarboxamide. ijrpc.com Such methods are designed to separate the primary compound from any potential impurities, precursors, and degradation products that may arise during synthesis or storage.
The development of a successful HPLC method involves the systematic optimization of several parameters to achieve adequate separation and peak shape. A typical isocratic RP-HPLC method for a semicarbazone derivative utilizes a non-polar stationary phase (like C18) and a polar mobile phase. ijrpc.com The method's validation demonstrates its selectivity, precision, and accuracy, confirming its suitability for routine quality control and stability studies. ijrpc.com Forced degradation studies, involving exposure to acidic, basic, oxidative, and photolytic conditions, are performed to prove the method's specificity and ability to resolve the active compound from its degradation products. ijrpc.com
Below is a table summarizing the operational parameters for a validated RP-HPLC method developed for a representative semicarbazone derivative, which can serve as a foundation for the analysis of this compound.
Table 1: HPLC Method Parameters for a Semicarbazone Derivative
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | Lichrospher C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
| Mode | Isocratic |
This interactive table is based on findings for a related semicarbazone derivative, providing a validated starting point for the analysis of this compound. ijrpc.com
Spectrophotometric Agent Development (based on related semicarbazones)
Semicarbazones and their related structures, thiosemicarbazones, are well-recognized for their ability to act as chelating agents, forming stable, colored complexes with various metal ions. semanticscholar.org This property is the basis for developing novel spectrophotometric methods for the determination of these metal ions in various samples. researchgate.netrasayanjournal.co.in The development of this compound as a potential spectrophotometric agent would follow similar principles.
The process involves reacting the semicarbazone with a target metal ion in a buffered solution to form a metal-ligand complex. This complex typically exhibits strong absorption in the UV-Visible region, which is absent in the parent semicarbazone or the metal ion alone. semanticscholar.org The intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion, following the Beer-Lambert law.
Key steps in developing such a method include:
Selection of Metal Ion: Identifying metal ions that form stable and distinctly colored complexes with the semicarbazone.
Optimization of Reaction Conditions: Determining the ideal pH, buffer system, reaction time, and temperature to ensure complete and stable complex formation. researchgate.netrasayanjournal.co.in
Spectrophotometric Characterization: Measuring the wavelength of maximum absorbance (λmax) of the complex.
Validation: Establishing the method's linearity, sensitivity (molar absorptivity and Sandell's sensitivity), and selectivity in the presence of other ions. researchgate.net
Research on related semicarbazones has shown their effectiveness in determining ions like cobalt (Co²⁺), copper (Cu²⁺), and iron (Fe²⁺). researchgate.netresearchgate.net These agents form complexes with specific stoichiometries (e.g., 1:2 metal-to-ligand ratio) and characteristic molar absorptivities, which dictate the sensitivity of the analysis. researchgate.net
Table 2: Examples of Semicarbazone/Thiosemicarbazone Derivatives as Spectrophotometric Agents
| Reagent | Analyte (Metal Ion) | pH | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
|---|---|---|---|---|
| 2-Acetylpyridine Semicarbazone | Cobalt (Co²⁺) | 6.0 | Not Specified | 1.45 x 10⁴ |
| 5-Bromosalicylaldehyde Thiosemicarbazone | Copper (Cu²⁺) | 5.0 | 378 | 1.09 x 10⁴ |
| 5-Bromosalicylaldehyde Thiosemicarbazone | Cobalt (Co²⁺) | 5.0 | 381 | 1.42 x 10⁴ |
This interactive table showcases the application of related semicarbazone and thiosemicarbazone compounds in spectrophotometric analysis, illustrating the potential pathway for developing this compound as a similar analytical agent. researchgate.netrasayanjournal.co.inresearchgate.net
Structure Property Relationships in Material Science Design
Elucidating Relationships between Molecular Structure and Potential Material Properties (Theoretical)mdpi.com
The anticipated material properties of N-(3-Nitrophenyl)hydrazinecarboxamide are intrinsically linked to its molecular architecture. The molecule can be deconstructed into two primary functional regions: the 3-nitrophenyl group and the hydrazinecarboxamide moiety. Each region imparts distinct chemical and physical characteristics that could be harnessed in material design.
The hydrazinecarboxamide moiety (-NH-NH-CO-NH₂) offers different functionalities. The presence of multiple nitrogen and oxygen atoms with lone pairs of electrons, along with N-H groups, makes this part of the molecule a prime candidate for forming strong intermolecular hydrogen bonds. This hydrogen bonding capability can be a critical factor in determining crystal packing, thermal stability, and solubility. Furthermore, the hydrazine (B178648) and amide groups can act as coordination sites for metal ions, suggesting the possibility of forming metal-organic complexes. mdpi.com
The combination of an electronically active group (nitrophenyl) and a structurally versatile, hydrogen-bonding group (hydrazinecarboxamide) in a single molecule creates a platform for designing materials with tailored properties. The interplay between these functionalities dictates the potential for electronic, optical, and structural applications.
Design Principles for this compound-based Materials
Based on its molecular structure, several design principles can be theorized for incorporating this compound into functional materials.
The strong electron-withdrawing nature of the nitro group makes this compound a candidate for use in organic electronic materials. researchgate.net Molecules with such properties are often explored as n-type (electron-transporting) materials in devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
Donor-Acceptor Systems : The molecule could function as the acceptor component in a donor-acceptor charge-transfer complex. By pairing it with a suitable electron-donating molecule, it may be possible to create materials with tailored electronic and optical properties, such as a reduced HOMO-LUMO gap, which is beneficial for optoelectronic device performance. rsc.org
Charge Transport Layers : The ability to form ordered structures through hydrogen bonding could facilitate molecular packing, which is essential for efficient charge transport in thin films. Theoretical design would focus on processing conditions that promote self-assembly into well-ordered domains.
While this compound is not intrinsically magnetic, its structure provides a theoretical pathway for creating magnetic materials. The hydrazine and amide components of the molecule contain potential donor atoms (N and O) that can act as ligands to coordinate with paramagnetic metal ions (e.g., Mn²⁺, Fe³⁺, Gd³⁺).
Metal-Organic Frameworks (MOFs) : The molecule could be used as an organic linker to build extended coordination networks. jstar-research.com By selecting appropriate metal ions and synthesis conditions, it is theoretically possible to design a MOF where the magnetic moments of the metal centers are coupled through the organic linker, potentially leading to materials with interesting magnetic ordering phenomena.
The nitrophenyl group acts as a chromophore, meaning it can absorb light in the UV-visible spectrum. This, combined with its asymmetric electronic nature (due to the strong electron-withdrawing nitro group), suggests potential for optical applications.
Nonlinear Optical (NLO) Materials : Organic molecules with significant charge asymmetry often exhibit large second-order hyperpolarizabilities (β), a key requirement for NLO materials used in technologies like frequency doubling or optical switching. rsc.org The combination of the π-conjugated phenyl ring and the powerful nitro group makes this compound a candidate for theoretical investigation as an NLO chromophore. rsc.orgresearchgate.net
Dyes and Pigments : The molecule's ability to absorb light and its potential for strong intermolecular interactions via hydrogen bonding could make it a stable component in dyes or pigments. The specific color would depend on the electronic transitions within the molecule and its solid-state packing.
The functional groups on this compound allow for its theoretical incorporation into larger macromolecular structures.
Functional Monomers : The hydrazine moiety contains reactive N-H bonds. It is conceivable that the molecule could be used as a monomer in polymerization reactions, for example, with dicarbonyl compounds, to create polymers with pendant nitrophenyl groups. Such polymers would have the properties of the polymer backbone combined with the electronic and optical characteristics of the nitroaromatic moiety.
Nanocomposite Fillers : The molecule could be dispersed as a functional filler within a host polymer matrix. Its hydrogen bonding capabilities could ensure good compatibility and dispersion within certain polymers. The resulting nanocomposite could exhibit enhanced properties, such as altered refractive index, increased thermal stability, or specific electronic functionalities, contributed by the filler molecule.
Computational Prediction of Material Attributes
Computational chemistry provides powerful tools for predicting the material properties of molecules like this compound before synthesis. Methods such as Density Functional Theory (DFT) can be employed to calculate a range of electronic and structural attributes. researchgate.net These theoretical predictions are crucial for screening candidate molecules and guiding the rational design of new materials.
DFT calculations can elucidate key parameters that govern a molecule's potential performance in the applications discussed above. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting electronic behavior. A small HOMO-LUMO gap can indicate higher reactivity and desirable optical properties. rsc.org Other predictable properties include electron affinity, ionization potential, and dipole moment, which are relevant for understanding charge transfer characteristics and intermolecular interactions. researchgate.net
Below is an interactive table showcasing the types of properties that can be predicted for this compound using computational methods, along with hypothetical values to illustrate the output of such a study.
| Predicted Property | Hypothetical Value | Significance in Material Science |
| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -3.1 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.1 eV | Influences optical absorption and electronic conductivity. rsc.org |
| Ionization Potential | 7.5 eV | Energy required to remove an electron; affects stability. researchgate.net |
| Electron Affinity | 2.9 eV | Energy released when an electron is added; key for n-type materials. researchgate.net |
| Dipole Moment | 4.5 Debye | Indicates molecular polarity and influences intermolecular forces and solubility. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a computational analysis.
Q & A
Basic Research Questions
Q. How can N-(3-Nitrophenyl)hydrazinecarboxamide be synthesized, and what factors influence reaction yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, reacting hydrazinecarboxamide derivatives with 3-nitroaniline under reflux conditions (100°C for 4 hours) in a water bath, followed by recrystallization with methanol to purify the product . Key factors affecting yield include stoichiometric ratios, solvent choice (e.g., methanol for recrystallization), and reaction time. Purity can be optimized using column chromatography or repeated recrystallization steps to remove unreacted precursors .
Q. What spectroscopic and crystallographic methods are used for structural characterization?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (e.g., Bruker APEXII CCD diffractometer) resolves bond lengths, angles, and intermolecular interactions, confirming the compound’s stereochemistry .
- Spectroscopy :
- NMR (¹H/¹³C): Assigns proton environments and carbonyl/carboxamide groups.
- FT-IR : Identifies functional groups (e.g., N-H stretching at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹).
- Mass spectrometry (MS) : Validates molecular weight via ESI-TOF or MALDI-TOF .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a precursor for bioactive derivatives. For instance:
- Antimicrobial agents : Functionalization of the hydrazinecarboxamide core with heterocyclic moieties (e.g., benzimidazole) enhances activity against bacterial/fungal pathogens .
- Metal complexes : Coordination with transition metals (e.g., Cu(II), Co(II)) generates complexes tested for anticancer properties via DNA interaction studies .
Advanced Research Questions
Q. How is this compound used in derivatizing metabolites for LC-MS-based metabolomics?
- Methodological Answer : The compound’s nitro group enhances electron capture in mass spectrometry. A derivatization protocol involves:
Reacting carbonyl-containing metabolites (e.g., tricarboxylic acid cycle intermediates) with this compound.
Optimizing pH (2.5–3.0) and reaction time (30–60 min) for maximum derivatization efficiency.
Analyzing derivatives via reverse-phase LC-MS/MS, improving sensitivity by 10–100× compared to underivatized analytes .
Q. What strategies are employed to synthesize and characterize transition metal complexes of this compound?
- Methodological Answer :
- Synthesis : React this compound with metal salts (e.g., CuCl₂, Co(NO₃)₂) in a 2:1 ligand-to-metal ratio in ethanol/water under reflux.
- Characterization :
- Magnetic susceptibility and EPR : Determine geometry (e.g., octahedral for Cu(II) complexes).
- Thermogravimetric analysis (TGA) : Assess thermal stability.
- DFT calculations : Validate electronic structure and bonding interactions .
Q. How can researchers resolve contradictions in crystallographic vs. computational structural data?
- Methodological Answer :
- Cross-validation : Compare experimental X-ray bond lengths/angles with DFT-optimized structures (e.g., using Gaussian09 with B3LYP/6-31G** basis set).
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing discrepancies .
- Dynamic NMR : Probe conformational flexibility in solution that may differ from solid-state structures.
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., L-proline) in hydrazine-carboxamide bond formation.
- Continuous flow reactors : Enhance reproducibility and reduce side reactions via controlled temperature/residence time.
- Chiral HPLC : Monitor enantiomeric excess (e.g., Chiralpak AD-H column) .
Q. How does the nitro group influence the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer :
- Meta-directing effect : The nitro group deactivates the phenyl ring, directing substituents to the meta position.
- Kinetic studies : Use UV-Vis spectroscopy to track nitration/halogenation rates under varying conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
- Computational modeling : Calculate Fukui indices to predict reactive sites using Gaussian16 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
